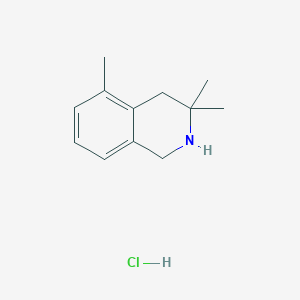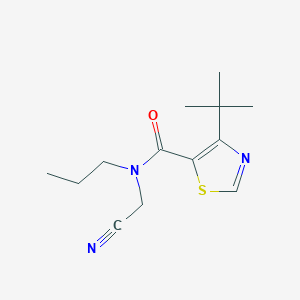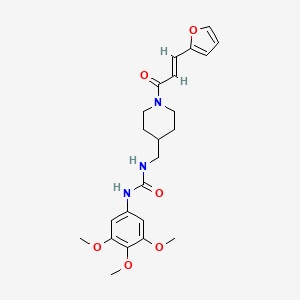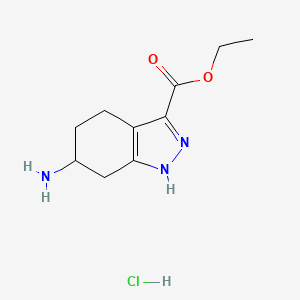
3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the CAS Number: 1820735-93-0 . It has a molecular weight of 211.73 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is1S/C12H17N.ClH/c1-9-5-4-6-10-8-13-12 (2,3)7-11 (9)10;/h4-6,13H,7-8H2,1-3H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 211.73 .Scientific Research Applications
Multicomponent Reactions (MCRs)
3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a valuable compound in the field of organic synthesis, particularly in multicomponent reactions (MCRs). MCRs are highly efficient reactions that allow the synthesis of complex molecules with high atom economy and selectivity . This compound can act as a precursor for various alkaloids and bioactive molecules, which are significant in the development of new pharmaceuticals.
C(1)-Functionalization
The C(1)-functionalization of tetrahydroisoquinolines, including 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride , is a critical step in synthesizing various natural products and therapeutic lead compounds . This process often involves isomerization of iminium intermediates, which can lead to a diverse range of alkaloids with potential biological activities.
Antineuroinflammatory Agents
Derivatives of tetrahydroisoquinoline, such as 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride , have been known to function as antineuroinflammatory agents . This application is particularly relevant in the treatment and management of neurodegenerative diseases, where inflammation plays a key role.
Asymmetric Catalysis
In asymmetric catalysis, 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a chiral scaffold . The compound’s structure allows for the creation of chiral centers, which are essential for the production of enantiomerically pure substances used in various pharmaceutical applications.
Synthesis of Biologically Active Molecules
The tetrahydroisoquinoline scaffold is present in many biologically active molecules3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be used in the synthesis of these molecules, which include a wide range of pharmacologically active compounds .
Environmental Friendly Synthesis Methods
The demand for environmentally friendly synthesis methods has led to the development of new approaches using 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . These methods aim to reduce the use of harsh conditions and stoichiometric amounts of oxidants, making the synthesis process more sustainable .
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . These hazard statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively.
Mechanism of Action
Target of Action
3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . They are known to function as antineuroinflammatory agents .
Mode of Action
It’s known that thiq derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
Biochemical Pathways
Thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds , indicating that they may influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 21173 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Thiq derivatives are known to display multifarious biological activities , suggesting that they may have a wide range of effects at the molecular and cellular levels.
Action Environment
The compound is a solid at room temperature , which may affect its stability and efficacy under different environmental conditions.
properties
IUPAC Name |
3,3,5-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-4-6-10-8-13-12(2,3)7-11(9)10;/h4-6,13H,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWDXGNMVBQRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NCC2=CC=C1)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methylpyrazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2917502.png)
![4,5-Dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2917503.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2917511.png)

![(4-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2917513.png)

![2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2917515.png)




